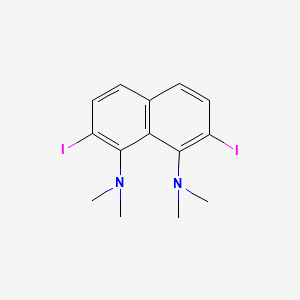![molecular formula C11H14O3S B12527393 (2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid CAS No. 669739-07-5](/img/structure/B12527393.png)
(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a unique structure that includes a hydroxy group, a sulfanyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of 4-methylbenzyl mercaptan with an appropriate precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where the mercaptan is reacted with an epoxide or a halohydrin to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxy group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid: Similar structure but with a methoxy group instead of a methyl group.
(2R)-2-Hydroxy-3-{[(4-chlorophenyl)methyl]sulfanyl}propanoic acid: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
669739-07-5 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14O3S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
AIHXSUMMVUORII-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)CSCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


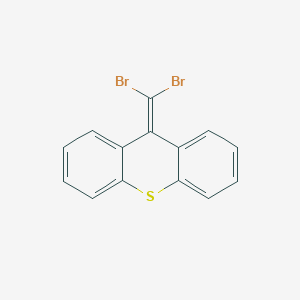

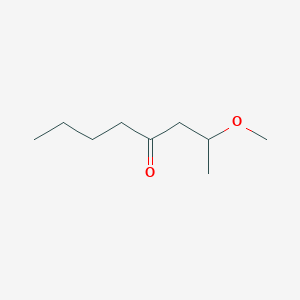
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
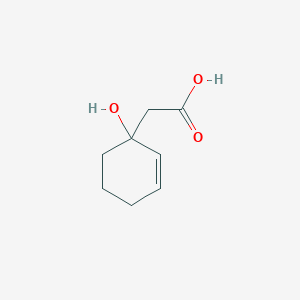
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
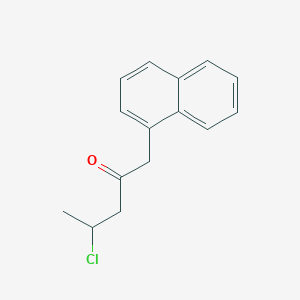

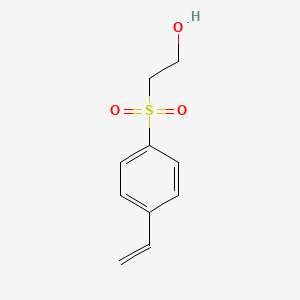
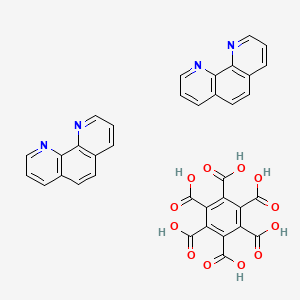
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

